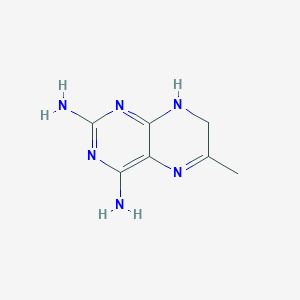
3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione
描述
3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic organic compound featuring an imidazolidine ring substituted with a 2-methylphenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzylamine with phenylisocyanate, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds as follows:
-
Formation of Urea Intermediate
- 2-Methylbenzylamine reacts with phenylisocyanate to form an intermediate urea derivative.
- Reaction conditions: Room temperature, solvent such as dichloromethane.
-
Cyclization
- The urea intermediate undergoes cyclization in the presence of POCl₃.
- Reaction conditions: Reflux, solvent such as toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding imidazolidinediones.
-
Reduction
- Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced imidazolidine derivatives.
-
Substitution
- Electrophilic substitution reactions can occur on the aromatic rings, particularly with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Imidazolidinediones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazolidine ring is a common motif in bioactive molecules, making it a candidate for developing new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both aromatic and heterocyclic components contributes to its biological activity.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.
作用机制
The mechanism of action of 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The imidazolidine ring can form hydrogen bonds and π-π interactions, facilitating its binding to biological macromolecules.
相似化合物的比较
Similar Compounds
- 3-(2-Methylphenyl)-5-methylimidazolidine-2,4-dione
- 3-(2-Methylphenyl)-5-ethylimidazolidine-2,4-dione
- 3-(2-Methylphenyl)-5-(4-methylphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both a 2-methylphenyl and a phenyl group. This dual substitution pattern enhances its reactivity and potential biological activity, making it a versatile compound for various applications.
属性
IUPAC Name |
3-(2-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-5-6-10-13(11)18-15(19)14(17-16(18)20)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKDBZEDVGWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616781 | |
| Record name | 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51027-23-7 | |
| Record name | 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-](/img/structure/B3352733.png)



![5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B3352757.png)
![5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B3352758.png)


![3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one](/img/structure/B3352793.png)




